molecular formula C8H12O3 B13471566 methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers

methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers

Cat. No.: B13471566
M. Wt: 156.18 g/mol
InChI Key: YRILMUUFHBEYOV-UHFFFAOYSA-N
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Description

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate is a bicyclic compound featuring a 6-oxabicyclo[3.1.0]hexane core fused to a methyl acetate group. The bicyclo[3.1.0]hexane system consists of a cyclopropane ring fused to a tetrahydrofuran-like oxygen-containing ring, imparting significant steric strain and unique reactivity. The compound exists as a mixture of diastereomers due to stereochemical variations at the bicyclic core or the acetate substituent, complicating its isolation and purification .

Key structural attributes include:

  • Molecular formula: C₉H₁₂O₃.
  • Functional groups: Ester (methyl acetate) and ether (oxabicyclo system).
  • Stereochemistry: Multiple stereocenters leading to diastereomerism, often inseparable via standard chromatographic methods .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-(6-oxabicyclo[3.1.0]hexan-2-yl)acetate

InChI

InChI=1S/C8H12O3/c1-10-7(9)4-5-2-3-6-8(5)11-6/h5-6,8H,2-4H2,1H3

InChI Key

YRILMUUFHBEYOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC2C1O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate typically involves the reaction of cyclopentene oxide with methyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the epoxide ring opens to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate is a compound with a bicyclic structure, specifically an ester functional group attached to an oxabicyclohexane framework. It is a mixture of diastereomers with a molecular weight of approximately 156.18 g/mol. This unique structure gives it unique chemical properties and makes it applicable to use in organic synthesis and pharmaceuticals.

Potential Applications

  • Pharmaceuticals The compound's unique structure may allow it to be utilized in the pharmaceutical field.
  • Organic Synthesis Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate can be modified for specific applications through various synthetic routes, and these reactions are fundamental in synthetic organic chemistry.

Comparison with Similar Compounds

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate shares structural characteristics with other compounds containing bicyclic structures or ester functionalities.

Compound NameStructureUnique Features
Methyl 2-fluorobutanoateContains a fluorine atomFluorinated compounds often exhibit enhanced bioactivity
Ethyl 3-methylbutanoateSimple branched alkyl chainCommonly used in flavoring due to fruity aroma
Methyl cyclopentene carboxylateSimilar bicyclic structureUsed as a precursor in organic synthesis

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate stands out because of its unique bicyclic oxabicyclohexane ring system and ester functional group, which may give it distinct chemical reactivity and potential biological properties compared to similar compounds.

Other bicyclo[3.1.0]hexane derivatives have been investigated for various applications:

  • mGluR Agonists Certain bicyclo[3.1.0]hexane derivatives are useful as metabotropic glutamate receptor (mGluR) modulators, which can be used for treating or preventing psychiatric disorders (schizophrenia, anxiety, depression, bipolar disorder, and epilepsy) and neurological diseases (drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, Parkinson's disease, and head trauma) .
  • CDK2 Inhibitors Derivatives of bicyclo[3.1.0]hexane have been evaluated for their CDK2 inhibitory activity and potential as anticancer agents .
  • Antiviral Compounds Nitrile-containing compounds have antiviral properties .

Mechanism of Action

The mechanism of action of methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxabicyclo Cores

a) 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
  • Molecular formula : C₇H₁₀O₂.
  • Structure : Contains a ketone group at position 2 and methyl groups at position 4.
  • Synthesis : Prepared via H₂O₂/HCO₂H oxidation followed by photochemical cyclization (40% yield) .
  • Key differences : Absence of an ester group and presence of a ketone, which enhances electrophilicity.
b) tert-Butyl N-(6-Oxabicyclo[3.1.0]hexan-2-ylmethyl)carbamate
  • Molecular formula: C₁₁H₁₉NO₃.
  • Structure : Features a carbamate group instead of an ester, with a tert-butyl protecting group.
  • Synthesis : Utilizes tert-butyl carbamate in a multi-step reaction, yielding a racemic mixture .
c) [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl Acetate
  • Molecular formula : C₉H₁₄O₄.
  • Structure : A 2-oxabicyclo[2.1.1]hexane system with hydroxymethyl and acetate groups.

Diastereomer-Rich Analogues

a) Methyl 2-((4-Bromophenyl)(methyl)amino)-3-(pyridin-2-yl)butanoate
  • Molecular formula : C₁₇H₁₇BrN₂O₂.
  • Diastereomer ratio : 4:3 mixture, inseparable via flash chromatography .
  • Key differences : Aromatic substituents (bromophenyl, pyridyl) introduce π-π interactions absent in the target compound.
b) {2-Azabicyclo[2.2.1]hept-5-en-3-yl}methanol
  • Molecular formula: C₇H₁₁NO.
  • Structure : Nitrogen-containing bicyclo[2.2.1] system with a hydroxymethyl group.

Comparative Analysis Table

Compound Molecular Formula Bicyclo System Functional Groups Diastereomer Handling Synthesis Highlights
Target Compound C₉H₁₂O₃ 6-oxabicyclo[3.1.0] Ester, ether Inseparable mixture Hypothetical multi-step route
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one C₇H₁₀O₂ 3-oxabicyclo[3.1.0] Ketone, methyl Not reported H₂O₂/HCO₂H, photolysis
tert-Butyl carbamate derivative C₁₁H₁₉NO₃ 6-oxabicyclo[3.1.0] Carbamate Racemic mixture tert-Butyl protection
Methyl 2-((4-Bromophenyl)...butanoate C₁₇H₁₇BrN₂O₂ None Ester, bromophenyl, pyridyl 4:3 ratio, inseparable Photoredox catalysis

Key Research Findings

  • Diastereomer Separation Challenges: Similar to methyl 2-((4-bromophenyl)amino)butanoate , the target compound’s diastereomers resist separation via standard chromatography, necessitating advanced techniques like chiral HPLC or crystallization with resolving agents (e.g., tartaric acid, as in ).
  • Reactivity Trends : The oxabicyclo[3.1.0] core is prone to acid-catalyzed ring-opening (see ), a reactivity shared with nitrogen-containing analogues like 3-azabicyclo derivatives.
  • Thermal Stability : Predicted data for analogues (e.g., boiling points ) suggest that ring size and substituents critically influence stability.

Biological Activity

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate is a bicyclic compound characterized by its unique oxabicyclohexane framework and ester functional group. This compound, a mixture of diastereomers, has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound through various research findings and case studies.

  • Molecular Formula : C8H14O3
  • Molecular Weight : Approximately 156.18 g/mol
  • Structure : The bicyclic structure allows for unique interactions with biological targets, enhancing its potential therapeutic applications.

The mechanism of action for methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate involves its interaction with specific molecular targets, potentially including enzymes and receptors. The rigid bicyclic structure enables it to fit into enzyme active sites or receptor binding pockets, modulating their activity through hydrogen bonds and ionic interactions .

Antimicrobial Activity

Several studies have indicated that methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate exhibits significant antimicrobial properties. For instance:

  • A study demonstrated that compounds with similar bicyclic structures showed promising activity against various bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in research focusing on its ability to inhibit pro-inflammatory cytokines and pathways:

  • Experimental results indicated that related compounds could reduce inflammation markers in vitro, suggesting that methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate might also exhibit similar effects .

Antioxidant Activity

The antioxidant potential of methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate has been evaluated through various assays:

  • In studies utilizing DPPH radical scavenging assays, compounds with similar structural features demonstrated significant antioxidant activity, indicating that this compound may help protect cells from oxidative stress .

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial efficacy of various bicyclic esters, including methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Mechanisms :
    • Research exploring the anti-inflammatory mechanisms of bicyclic compounds found that methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate reduced TNF-alpha levels in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
Methyl 2-fluorobutanoateStructureContains a fluorine atomEnhanced bioactivity
Ethyl 3-methylbutanoateStructureSimple branched alkyl chainFlavoring agent
Methyl cyclopentene carboxylateStructureSimilar bicyclic structurePrecursor in organic synthesis

Methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate stands out due to its specific structure combined with an ester functional group, which may confer distinct biological properties compared to other similar compounds.

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